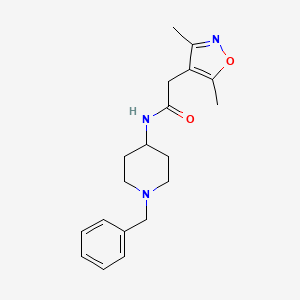

N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic small molecule characterized by a benzylpiperidine core linked to a 3,5-dimethylisoxazole acetamide moiety.

Properties

Molecular Formula |

C19H25N3O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C19H25N3O2/c1-14-18(15(2)24-21-14)12-19(23)20-17-8-10-22(11-9-17)13-16-6-4-3-5-7-16/h3-7,17H,8-13H2,1-2H3,(H,20,23) |

InChI Key |

SPGDFJTYCIYGDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry:

Biological Studies:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog with Oxadiazole Substituent

N-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)carbonyl]-3-piperidinyl}-N-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide () shares the 3,5-dimethylisoxazole and piperidine moieties but introduces a methoxymethyl-substituted oxadiazole group.

- Implications : The methoxymethyl group may improve solubility compared to the benzylpiperidine, though at the cost of reduced lipophilicity for membrane penetration.

Indole-Substituted Analog

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide () retains the 3,5-dimethylisoxazole-acetamide backbone but substitutes the benzylpiperidine with an indole group.

- Key Differences: The indole’s planar aromatic system and hydrogen-bonding capability (via the NH group) contrast with the non-planar benzylpiperidine.

Benzothiazole Derivatives

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () feature a benzothiazole core instead of isoxazole.

- Key Differences : The benzothiazole’s sulfur atom and trifluoromethyl group increase electronegativity and lipophilicity compared to the dimethylisoxazole.

- Implications : Trifluoromethyl groups typically enhance metabolic resistance and bioavailability, while the benzothiazole’s rigidity may restrict conformational flexibility during target binding .

Carboxamide Analogs

N-(2-aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide hydrochloride () replaces the isoxazole with a benzopyran carboxamide.

- Key Differences : The benzopyran ring introduces fused cyclohexene and benzene systems, increasing steric bulk compared to the isoxazole.

- Implications: The aminoethyl group may facilitate ionic interactions, but the larger structure could reduce blood-brain barrier permeability .

Data Table: Structural and Functional Comparison

Discussion

The benzylpiperidine-isoxazole scaffold in the target compound balances aromaticity and basicity, making it versatile for diverse biological targets. Comparatively:

- Oxadiazole analogs () prioritize stability over lipophilicity, ideal for oral administration.

- Indole derivatives () may excel in CNS applications due to indole’s neurotransmitter-like structure.

- Benzothiazoles () leverage electronegative substituents for prolonged half-lives in vivo.

- Carboxamides () trade conformational flexibility for steric bulk, limiting target accessibility.

Further pharmacological studies are needed to validate these hypotheses, particularly regarding the target compound’s affinity, selectivity, and pharmacokinetics.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 327.4 g/mol. The compound features a piperidine ring and an oxazole moiety, which contribute to its pharmacological properties. The presence of the benzyl group and dimethyl substitution enhances its lipophilicity and biological activity profile.

Biological Activities

This compound has been investigated for various biological activities:

1. Enzyme Inhibition:

- The compound has shown potential as an inhibitor of BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. In studies, it exhibited inhibition constants in the low nanomolar range, indicating strong binding affinity to the enzyme .

2. Neuroprotective Effects:

- Research indicates that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases.

3. Anticancer Properties:

- Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .

The mechanisms by which this compound exerts its biological effects include:

Enzyme Interaction:

- The compound interacts with specific enzymes (e.g., BACE1) through hydrogen bonding and hydrophobic interactions, stabilizing the ligand-enzyme complex and inhibiting enzymatic activity .

Receptor Modulation:

- It may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions. This modulation can lead to enhanced synaptic plasticity and neuroprotection.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | Contains a piperidine ring | Primarily studied for analgesic properties; lacks oxazole moiety. |

| 6-Fluoro-N-(1-benzylpiperidin-4-yl)-2-pyridinamine | Contains a fluorine substituent | Enhanced receptor activity due to fluorination; studied for anti-cancer properties. |

| N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide | Related to piperidine derivatives | Investigated for BACE1 inhibition; shows potential in neurodegenerative diseases. |

This table highlights the uniqueness of this compound compared to structurally similar compounds. Its specific combination of piperidine and oxazole rings enhances its biological activity profile.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

Case Study 1: BACE1 Inhibition

- A study demonstrated that this compound exhibited significant inhibition of BACE1 with a binding energy of approximately −8.51 kcal/mol during molecular docking simulations .

Case Study 2: Neuroprotective Effects

- Research indicated that similar compounds could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways and reducing apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.